molecular formula C13H18N2O5S2 B14452344 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one CAS No. 73080-24-7

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one

Cat. No.: B14452344
CAS No.: 73080-24-7
M. Wt: 346.4 g/mol
InChI Key: AFDQPGWEHYBTAF-UHFFFAOYSA-N
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Description

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one is a complex organic compound that features a pyrimidinone core with a substituted oxolane and dithiane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one typically involves multiple steps:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate amines and carbonyl compounds under controlled conditions.

    Introduction of the Oxolane Group: The oxolane ring can be introduced via glycosylation reactions, where a suitable sugar derivative is reacted with the pyrimidinone core.

    Addition of the Dithiane Group: The dithiane group can be introduced through nucleophilic substitution reactions, where a dithiane derivative is reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The pyrimidinone core can be reduced to form dihydropyrimidinone derivatives.

    Substitution: The dithiane group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyrimidinone derivatives.

    Substitution: Formation of substituted dithiane derivatives.

Scientific Research Applications

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

73080-24-7

Molecular Formula

C13H18N2O5S2

Molecular Weight

346.4 g/mol

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one

InChI

InChI=1S/C13H18N2O5S2/c16-6-7-9(18)10(19)12(20-7)15-3-2-8(17)14-11(15)13-21-4-1-5-22-13/h2-3,7,9-10,12-13,16,18-19H,1,4-6H2

InChI Key

AFDQPGWEHYBTAF-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2=NC(=O)C=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

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